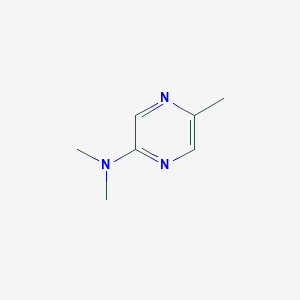

N,N,5-trimethylpyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N,N,5-trimethylpyrazin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-6-4-9-7(5-8-6)10(2)3/h4-5H,1-3H3 |

InChI Key |

TVSOATCATAKLER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)N(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of N,n,5 Trimethylpyrazin 2 Amine Analogues

Reactivity Profile of the Pyrazine (B50134) Core

The pyrazine ring contains two nitrogen atoms in a 1,4-position, which makes it electron-deficient and less basic than pyridine. tandfonline.comthieme-connect.de This inherent electronic property is the primary determinant of its chemical behavior.

The electron-deficient pyrazine ring is generally susceptible to nucleophilic attack. thieme-connect.de Nucleophilic substitution readily occurs, particularly when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de Studies on chloropyrazines show that they are more reactive towards nucleophiles than corresponding pyridines. thieme-connect.de The positions ortho and para to the ring nitrogens (carbons 2, 3, 5, and 6) are electron-deficient and thus are the primary sites for nucleophilic attack. tandfonline.com

The presence of electron-donating groups on the pyrazine ring, such as amino or alkyl groups, can necessitate more forceful conditions for nucleophilic exchange to occur. thieme-connect.de The reaction often proceeds through a standard addition-elimination mechanism. However, in some cases, particularly with strong nucleophiles like metal amides, a ring-opening-ring-closure mechanism known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is observed. acs.orgacs.org This can lead to substitution at unexpected positions or the formation of different heterocyclic systems, such as imidazoles. thieme-connect.deacs.org

Interactive Table: Nucleophilic Substitution of 2-Chloropyrazine (B57796)

| Nucleophile | Solvent | Molar Proportions (Nucleophile:Substrate) | Temperature (°C) | Time (s) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| PhSNa | NMP | 2 | 80 | 35 | 2-Phenylthiopyrazine | 96 |

| MeSNa | NMP | 1.7 | 80 | 50 | 2-Methylthiopyrazine | 88 |

| EtONa | NMP | 1.8 | 90 | 45 | 2-Ethoxypyrazine | 68 |

Data derived from studies on 2-chloropyrazine under microwave irradiation.

The pyrazine ring is highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.deresearchgate.net The two deactivating nitrogen atoms make the ring electron-poor, and in acidic conditions, they become protonated, which further deactivates the ring towards attack by electrophiles. thieme-connect.deresearchgate.net Therefore, direct reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible or require harsh conditions. thieme-connect.de

Successful electrophilic substitution typically requires the presence of strong activating groups on the pyrazine ring or the conversion of the pyrazine to its N-oxide. thieme-connect.deresearchgate.netresearchgate.net The amino group in aminopyrazines is a strong activating group that directs electrophilic substitution to ortho and para positions. nsf.gov However, direct nitration of aminopyrazines can still be problematic due to the destruction of the molecule. nsf.gov To circumvent these issues, the activating effect of the amino group can be moderated by converting it to an amide, which then allows for controlled electrophilic substitution. nsf.gov For fused systems like imidazo[1,2-a]pyrazine, electrophilic attack occurs preferentially on the more electron-rich five-membered ring. stackexchange.com The regioselectivity is governed by the stability of the resulting carbocation intermediate. stackexchange.com

Reactivity of Amine and Alkyl Substituents

The amine and methyl groups of N,N,5-trimethylpyrazin-2-amine analogues are also sites of chemical reactivity, allowing for a range of functionalization reactions.

The exocyclic amino group in aminopyrazine analogues is nucleophilic and can undergo N-alkylation with alkyl halides. nih.govmdpi.com This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. mdpi.com The reaction can be challenging to control, as the primary and secondary amine products are also nucleophilic and can compete with the starting material for the alkylating agent, potentially leading to over-alkylation. nih.gov

Tertiary amines can be further alkylated to form quaternary ammonium (B1175870) salts, a reaction known as the Menshutkin reaction. nih.gov This quaternization can alter the physical and biological properties of the molecule. youtube.com To achieve selective N-monoalkylation, specific methods have been developed, such as using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net

Interactive Table: N-Alkylation of Aminopyridines (Analogous to Aminopyrazines)

| Amine | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 2-Aminopyridine | Acetic acid | N-Ethyl-2-aminopyridine | 72 |

| 2-Aminopyridine | Propionic acid | N-Propyl-2-aminopyridine | 78 |

| 3-Aminopyridine | Acetic acid | N-Ethyl-3-aminopyridine | 69 |

Data derived from a facile N-monoalkylation method for aminopyridines. researchgate.net

The methyl group on the pyrazine ring is susceptible to functionalization. Side-chain halogenation, particularly at the benzylic-like position, can be achieved through free-radical mechanisms. researchgate.netyoutube.com This typically involves reacting the alkylpyrazine with a halogen (Cl₂ or Br₂) in the presence of heat or UV light, or using reagents like N-bromosuccinimide (NBS). researchgate.netyoutube.com The reaction proceeds via the formation of a resonance-stabilized radical at the carbon adjacent to the pyrazine ring. researchgate.net

The methyl side-chain can also be oxidized to a carboxylic acid group. acs.orgyoutube.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) or selenium dioxide are used for this transformation. acs.orgacs.orgyoutube.com For instance, 2-methylpyrazine (B48319) can be oxidized to pyrazinoic acid with high selectivity using selenium dioxide in pyridine. acs.orgacs.org This reaction is believed to proceed via a second-order kinetic pathway. acs.orgacs.org The presence of at least one hydrogen on the benzylic-like carbon is a requirement for this oxidation to occur. youtube.comyoutube.com

Interactive Table: Oxidation of 2-Methylpyrazine with Selenium Dioxide in Pyridine

| Temperature (°C) | Conversion (%) | Selectivity to Pyrazinoic Acid (%) |

|---|---|---|

| 105 | ~60 | >99 |

| 115 | 100 | 99 |

| 125 | 100 | 95 |

Data derived from a kinetic study of 2-methylpyrazine oxidation. acs.org

Elucidation of Reaction Mechanisms in Pyrazine Synthesis and Transformation

The synthesis of the pyrazine core itself involves several established mechanistic pathways. Classic methods include the self-condensation of α-amino ketones, a reaction central to both the Staedel–Rugheimer and Gutknecht pyrazine syntheses. stackexchange.com Another common route is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step to form the aromatic pyrazine ring. researchgate.netchim.it

A plausible mechanism for pyrazine formation from α-aminocarbonyl compounds involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes aromatization through oxidation. thieme-connect.de Modern synthetic methods also include the dehydrogenative coupling of 2-amino alcohols, which proceeds through an aldehyde intermediate that self-couples and eliminates water to form a 2,5-dihydropyrazine. researchgate.net This intermediate is then rapidly dehydrogenated by a metal catalyst to yield the final aromatic pyrazine derivative. researchgate.net

Transformations of the pyrazine ring often involve nucleophilic substitution. As mentioned, this can occur via a standard SNAr mechanism or the more complex ANRORC mechanism. thieme-connect.deacs.orgacs.org The ANRORC pathway is particularly relevant for explaining substitutions where the leaving group and incoming nucleophile are at unexpected positions relative to each other and has been extensively studied in related nitrogen heterocycles like pyrimidines. acs.org Isotope labeling studies have been crucial in confirming the ring-opening and closing steps of the ANRORC mechanism. acs.org

Biosynthetic and Maillard Reaction Pathways Leading to Substituted Pyrazines: Chemical Mechanistic Insights

Maillard Reaction Mechanisms and Alkylpyrazine Formation

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars, typically at elevated temperatures. mdpi.comperfumerflavorist.com This complex cascade of reactions is responsible for the characteristic flavors and colors of many cooked foods. mdpi.com Pyrazines, which often impart roasted, nutty, or toasted aromas, are a significant class of compounds formed during this process. mdpi.comresearchgate.net The formation of pyrazines involves the condensation of α-aminocarbonyl intermediates, which are generated from the initial reactants. researchgate.net

Role of Amino Acids, Peptides, and α-Dicarbonyl Compounds

The fundamental reactants in pyrazine (B50134) formation via the Maillard reaction are an amino group source and a carbonyl source. nih.gov Free amino acids, peptides, and proteins provide the necessary amino groups, while α-dicarbonyl compounds, derived from the degradation of sugars, serve as the carbonyl source. mdpi.comnih.gov

The Strecker degradation of amino acids by α-dicarbonyl compounds is a crucial step, leading to the formation of α-aminoketones. nih.gov These aminoketones are key intermediates that can then condense to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable aromatic pyrazine. researchgate.net The type of amino acid directly influences the resulting pyrazine profile. For instance, lysine (B10760008) and arginine, which have primary amino groups, are highly reactive in the Maillard reaction. mdpi.com Studies have shown that lysine-containing reaction systems produce significantly higher amounts of total pyrazines compared to other amino acids like glutamic acid, glutamine, and alanine. perfumerflavorist.com

While much research has focused on free amino acids, recent studies highlight that peptides can play a more significant role in pyrazine generation than previously understood. nih.govacs.org Oligopeptides from hydrolyzed whey protein, for example, have been shown to contribute significantly to an increased amount of pyrazines. acs.org

Table 1: Influence of Different Amino Acids on Total Pyrazine Yield This table summarizes the relative total pyrazine yield from model systems containing a single amino acid reacted with glucose.

| Amino Acid | Relative Total Pyrazine Yield | Key Pyrazines Produced | Source |

| Lysine | Highest | 2,6-dimethylpyrazine, Trimethylpyrazine | perfumerflavorist.com |

| Glutamine | Medium | - | perfumerflavorist.com |

| Glutamic Acid | Low | - | perfumerflavorist.com |

| Alanine | Lowest | 2,5-dimethyl-3-ethylpyrazine, 2-methyl-5-propylpyrazine | perfumerflavorist.com |

Influence of N-Terminal Amino Acid Structure on Pyrazine Production

The structure of peptides, specifically the sequence of amino acids, has a marked effect on the formation of pyrazines. nih.gov The position of an amino acid within a peptide chain (N-terminus vs. C-terminus) influences its reactivity and the types of volatile compounds formed. nih.gov

For example, in studies using lysine-containing dipeptides, the nature of the neighboring amino acid at the C-terminus significantly affects pyrazine production. A model system with a Lys-His dipeptide generated a greater number and higher content of pyrazines compared to a Lys-Arg dipeptide model. nih.gov This demonstrates that the specific sequence and structure of the peptide are critical factors in determining the outcome of the Maillard reaction. nih.gov The increased reactivity of low molecular weight peptides is thought to be a crucial factor in the enhanced production of pyrazines. researchgate.net

Table 2: Pyrazine Formation from Lysine-Containing Dipeptides This table illustrates the effect of the C-terminal amino acid on the number and content of pyrazines formed in Maillard reaction models with glucose.

| Dipeptide | Number of Pyrazines Detected | Key Pyrazines with Highest Content | Source |

| Lys-Arg | 9 | 2,5(6)-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) | nih.gov |

| Lys-His | 18 | Not specified | nih.gov |

Enzymatic and Microbial Synthesis Routes for Alkylpyrazines

Alkylpyrazines are also produced naturally by microorganisms, contributing to the characteristic aroma of many fermented foods. asm.org Unlike the high-temperature requirements of the Maillard reaction, microbial synthesis occurs under standard temperature and pressure conditions. asm.org

Identification of Key Precursors and Metabolic Intermediates (e.g., Acetoin (B143602), Aminoacetone, L-Threonine)

Microbial synthesis of pyrazines relies on specific metabolic precursors. L-threonine has been identified as a key starting substrate for the production of several alkylpyrazines, including 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP), in organisms like Bacillus subtilis. asm.orgnih.gov The metabolic pathway involves the conversion of L-threonine into crucial intermediates. asm.org

One such intermediate is aminoacetone, which is formed from the decarboxylation of L-2-amino-acetoacetate, an initial product of L-threonine oxidation. asm.orgnih.gov Two molecules of aminoacetone can then spontaneously condense to form 3,6-dihydro-2,5-DMP, which is subsequently oxidized to 2,5-DMP. asm.org

Acetoin is another important precursor, particularly in the synthesis of tetramethylpyrazine (TTMP) and can also be an intermediate for TMP. asm.orgresearchgate.net The synthesis of TMP can involve the condensation of aminoacetone (derived from L-threonine) and acetoin (derived from glucose metabolism). asm.org

Table 3: Examples of Microbial Synthesis of Alkylpyrazines This table provides examples of microorganisms and the precursors they utilize to synthesize specific alkylpyrazines.

| Microorganism | Precursor(s) | Alkylpyrazine Produced | Source |

| Bacillus subtilis | L-Threonine | 2,5-Dimethylpyrazine (2,5-DMP) | asm.orgnih.gov |

| Bacillus subtilis | L-Threonine, D-Glucose | 2,3,5-Trimethylpyrazine (TMP) | asm.orgnih.gov |

| Serratia marcescens | L-Threonine, Sodium Acetate | 2,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine | mcmaster.cad-nb.info |

| Pseudomonas putida | Glucose (via L-Threonine pathway) | 2,5-Dimethylpyrazine (2,5-DMP) | researchgate.net |

Characterization of Enzymatic Roles (e.g., L-Threonine-3-dehydrogenase, 2-Amino-3-ketobutyrate CoA Ligase)

Specific enzymes play a critical role in initiating and regulating the biosynthetic pathways of alkylpyrazines. In Bacillus subtilis, L-threonine-3-dehydrogenase (TDH) is the key enzyme that catalyzes the first step in the synthesis of 2,5-DMP and TMP from L-threonine. asm.orgnih.gov TDH oxidizes L-threonine to form L-2-amino-acetoacetate. asm.orgnih.gov

Another important enzyme is 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL). nih.gov This enzyme typically cleaves L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA. nih.gov Therefore, the inactivation of the gene encoding KBL can enhance the production of 2,5-DMP by preventing the diversion of the L-2-amino-acetoacetate intermediate. asm.orgnih.gov This demonstrates how genetic manipulation of microbial strains can be used to optimize the production of specific pyrazine compounds. asm.org Transaminases (ATAs) are another class of enzymes used in the biocatalytic synthesis of pyrazines, mediating the amination of α-diketone precursors to form α-amino ketones, which then dimerize to form pyrazines. nih.govresearchgate.net

Table 4: Key Enzymes in the Biosynthesis of Alkylpyrazines This table summarizes the function of key enzymes involved in the microbial production of pyrazines.

| Enzyme | Abbreviation | Function | Organism Example | Source |

| L-Threonine-3-dehydrogenase | TDH | Catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. | Bacillus subtilis | asm.orgnih.gov |

| 2-Amino-3-ketobutyrate CoA Ligase | KBL | Cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA. | Bacillus subtilis | asm.orgnih.gov |

| Transaminase | ATA | Catalyzes the amination of α-diketones to form α-amino ketones. | Not specified | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of N,n,5 Trimethylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments within N,N,5-trimethylpyrazin-2-amine can be assembled.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. In this compound, three distinct types of proton signals are expected. The pyrazine (B50134) ring contains two aromatic protons, while three methyl groups (one on the pyrazine ring and two on the exocyclic amine) give rise to separate signals.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8-8.0 | Singlet | 1H | H-3 or H-6 |

| ~ 7.7-7.9 | Singlet | 1H | H-6 or H-3 |

| ~ 3.1 | Singlet | 6H | N(CH₃)₂ |

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and chemical environment. For this compound, seven distinct carbon signals are anticipated. The four carbons of the pyrazine ring are expected to resonate in the aromatic region (typically 120-160 ppm). The carbon atom directly attached to the amino group (C-2) will be significantly influenced by the nitrogen, as will the carbon bearing the methyl group (C-5). The remaining two pyrazine carbons (C-3 and C-6) will also have unique chemical shifts. The carbon atoms of the three methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155 | C-2 |

| ~ 148 | C-5 |

| ~ 135 | C-3 or C-6 |

| ~ 133 | C-6 or C-3 |

| ~ 40 | N(CH₃)₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, the two ring protons (H-3 and H-6) are separated by four bonds and are not expected to show a correlation in a standard COSY spectrum. The primary utility of COSY in this case would be to confirm the absence of vicinal or geminal proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). This is an essential experiment for unambiguously assigning carbon signals based on their known proton assignments. For instance, it would show cross-peaks connecting the proton signal of the C5-methyl group to its corresponding carbon signal and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects correlations between protons and carbons over two or three bonds. This is arguably the most powerful tool for mapping the complete carbon skeleton and confirming the substitution pattern. Key correlations would be expected between the N-methyl protons and the C-2 of the pyrazine ring, and between the C5-methyl protons and carbons C-5 and C-6 of the ring.

Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| N(CH₃)₂ | C-2 |

| C5-CH₃ | C-5, C-6 |

| H-3 | C-2, C-5 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (molecular formula C₇H₁₁N₃), HRMS would be used to confirm the elemental composition by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₇H₁₁N₃ | 137.0953 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique provides detailed structural information by revealing how a molecule breaks apart.

The fragmentation of this compound would likely proceed through several characteristic pathways. For amines, α-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation route. miamioh.eduyoutube.com In this case, the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group is a probable initial fragmentation step. Fragmentation of the pyrazine ring itself, often involving the loss of neutral molecules like HCN, is also expected, similar to patterns observed for other alkylpyrazines. researchgate.netnist.gov

Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = 138.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 138.1 | 123.1 | 15 (•CH₃) | Loss of a methyl radical from the N(CH₃)₂ group |

| 138.1 | 111.1 | 27 (HCN) | Loss of hydrogen cyanide from the pyrazine ring |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

As a tertiary amine, this compound does not possess any N-H bonds. Consequently, its IR spectrum is notably absent of the characteristic N-H stretching vibrations typically observed for primary and secondary amines in the 3300–3500 cm⁻¹ region. pressbooks.publibretexts.org Similarly, N-H bending vibrations are also absent. orgchemboulder.com

The key diagnostic absorption bands expected in the IR spectrum of this compound are associated with the pyrazine ring and the methyl substituents. The aromatic C-H stretching vibrations of the pyrazine ring are anticipated to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the three methyl groups (two on the amine nitrogen and one on the pyrazine ring) will produce strong absorptions in the 2850–2960 cm⁻¹ range.

The C=C and C=N stretching vibrations within the pyrazine ring are expected to give rise to a series of medium to strong absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. msu.edu The C-N stretching vibration, corresponding to the bond between the aromatic ring and the tertiary amine nitrogen, is a key indicator and is expected to produce a strong band in the 1335–1250 cm⁻¹ range, which is characteristic of aromatic amines. orgchemboulder.com Additional C-H bending vibrations for the substituted aromatic ring and methyl groups will also be present in the fingerprint region, providing a unique pattern for identification. msu.edu

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Pyrazine Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ groups | 2850 - 2960 | Strong |

| C=N and C=C Stretch (Ring) | Pyrazine Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic Tertiary Amine) | Ar-N(CH₃)₂ | 1250 - 1335 | Strong |

| C-H Bending | Aromatic Ring and Methyl Groups | < 1450 (Fingerprint Region) | Complex |

Chromatographic Methods for Isolation, Separation, and Purity Assessment

Chromatography encompasses a suite of powerful laboratory techniques for the separation, identification, and purification of the components of a mixture. researchgate.net For this compound, both gas and liquid chromatography are indispensable tools for assessing its purity, isolating it from reaction mixtures, and quantifying its presence in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. vt.edu In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint.

The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and poor reproducibility. vt.edu However, using a base-modified or deactivated column can mitigate these effects, allowing for sharp, symmetrical peaks. researchgate.net Headspace GC-MS is a particularly useful variation for analyzing volatile components, as it involves sampling the vapor phase above a sample, which can concentrate volatile analytes like pyrazines. researchgate.net

Upon entering the mass spectrometer, this compound would be ionized, typically by electron ionization (EI), which would generate a molecular ion (M⁺) peak corresponding to its molecular weight. Subsequent fragmentation of the molecular ion provides structural information. A plausible fragmentation pathway would involve the loss of a methyl group (M-15) or other characteristic fragments from the pyrazine ring, which aids in its definitive identification. Chemical ionization (CI) is a softer ionization technique that can be used to enhance the molecular ion peak and reduce fragmentation, which is often essential for confirming the molecular weight of an unknown compound. littlemsandsailing.com

Table 2: GC-MS Analytical Parameters for Amine Analysis

| Parameter | Description | Typical Conditions |

| GC | ||

| Column | Separates components of the mixture. | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms), often base-deactivated. researchgate.net |

| Injection Mode | Introduces the sample into the GC. | Splitless or split injection. |

| Carrier Gas | Transports the sample through the column. | Helium or Hydrogen. |

| Oven Temperature Program | Controls the separation by ramping the temperature. | Initial temperature around 50-70°C, ramped up to 250-300°C. |

| MS | ||

| Ionization Method | Creates ions from the separated molecules. | Electron Ionization (EI) at 70 eV for fragmentation patterns; Chemical Ionization (CI) for molecular ion confirmation. littlemsandsailing.com |

| Mass Analyzer | Separates ions by their mass-to-charge ratio. | Quadrupole or Time-of-Flight (TOF). vscht.cz |

| Detector | Detects the separated ions. | Electron Multiplier. |

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, offering high-resolution separations for a wide range of compounds. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. sielc.com The separation is based on the compound's hydrophobic partitioning between the stationary and mobile phases. The polarity of the mobile phase can be adjusted to optimize the retention time and resolution of the analyte. For basic compounds like amines, adding a modifier such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte. sielc.com

Coupling HPLC with mass spectrometry (LC-MS) creates a highly sensitive and specific analytical tool that combines the separation power of HPLC with the detection capabilities of MS. bjbms.org For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred ionization source. ESI would protonate the basic nitrogen atoms in the molecule, generating a prominent protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and structural confirmation. nih.govmdpi.com In this technique, the [M+H]⁺ ion is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), is extremely sensitive and selective, making it the gold standard for quantitative analysis in complex matrices. mdpi.com

Table 3: HPLC and LC-MS Parameters for Aromatic Amine Analysis

| Parameter | Description | Typical Conditions |

| HPLC | ||

| Column | The stationary phase where separation occurs. | Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 5 µm particle size). nih.gov |

| Mobile Phase | The solvent that carries the analyte through the column. | A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 1.0 mL/min. |

| Detection | How the separated components are detected. | UV-Vis Detector (Diode Array Detector for spectral information) or Mass Spectrometer. nih.gov |

| LC-MS | ||

| Ionization Source | Generates ions from the HPLC eluent. | Electrospray Ionization (ESI) in positive mode. nih.gov |

| Mass Analyzer | Separates ions based on m/z. | Triple Quadrupole (QqQ) for quantitative MRM analysis; Orbitrap or TOF for high-resolution mass measurements. thermofisher.com |

| Scan Mode | The method of data acquisition. | Full scan to identify all ions; Selected Ion Monitoring (SIM) for specific masses; Multiple Reaction Monitoring (MRM) for quantitative LC-MS/MS. mdpi.com |

Computational and Theoretical Investigations of N,n,5 Trimethylpyrazin 2 Amine and Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure and properties of molecules. nih.govresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For pyrazine (B50134) derivatives, DFT calculations provide valuable insights into their geometry, reactivity, and spectroscopic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For analogues of N,N,5-trimethylpyrazin-2-amine, such as 2-amino-3-methyl-5-nitropyridine, DFT calculations using the B3LYP method with basis sets like 6-311G(d,p) have been employed to compute the optimized geometry. nih.gov These calculations predict bond lengths and bond angles that are generally in good agreement with experimental data obtained from X-ray crystallography for similar molecules. nih.gov

The optimized structure of this compound would be expected to have a planar pyrazine ring. The bond lengths within the ring would exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The introduction of the methyl and dimethylamino groups would influence the electronic distribution and geometry of the pyrazine core. For instance, the C-N bond connecting the dimethylamino group to the ring would be shorter than a typical C-N single bond due to resonance effects.

A detailed analysis of the electronic structure provides information about the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution and identifying electrophilic and nucleophilic sites. In pyrazine derivatives, the nitrogen atoms of the ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazine Analogue (2-amino-3-methyl-5-nitropyridine) using DFT/B3LYP/cc-pVTZ nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.345 | C6-N1-C2 | 116.5 |

| C2-N3 | 1.328 | N1-C2-N3 | 123.4 |

| N3-C4 | 1.341 | C2-N3-C4 | 117.1 |

| C4-C5 | 1.412 | N3-C4-C5 | 123.2 |

| C5-C6 | 1.378 | C4-C5-C6 | 117.3 |

| C6-N1 | 1.339 | C5-C6-N1 | 122.5 |

| C2-N7 | 1.361 | N1-C2-N7 | 116.8 |

| C3-C8 | 1.495 | N3-C2-N7 | 119.8 |

| C5-N9 | 1.462 | N3-C4-C9 | 116.5 |

Note: The data presented is for 2-amino-3-methyl-5-nitropyridine, a structural analogue, to illustrate typical computational results.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For substituted pyrazine derivatives, DFT calculations have been used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net In a typical pyrazine analogue, the HOMO is often localized on the electron-donating amino group and the pyrazine ring, while the LUMO may be distributed over the pyrazine ring and any electron-withdrawing substituents. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Quantum chemical parameters such as electronegativity, chemical hardness, and global electrophilicity index can be derived from the HOMO and LUMO energies to further quantify the reactivity of the molecule. researchgate.net These parameters are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activities. nih.govbrieflands.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Pyrazine Derivative Analogue

| Parameter | Value (eV) |

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| HOMO-LUMO Gap (ΔE) | 5.0452 |

Note: The data presented is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related nitrogen-containing heterocyclic compound, to illustrate typical computational results. nih.gov

Computational methods, particularly DFT, are highly effective in predicting and interpreting the vibrational and electronic spectra of molecules. Theoretical calculations of infrared (IR) spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

For methylpyrazines, DFT calculations using the B3P86 functional and the 6-311G(d,p) basis set have been shown to provide vibrational frequencies that are in good agreement with experimental IR and Raman spectra after applying appropriate scaling factors. researchgate.net For this compound, the calculated IR spectrum would be expected to show characteristic bands for the pyrazine ring vibrations, C-H stretching and bending modes of the methyl groups, and C-N stretching modes associated with the dimethylamino group. The N-H stretching vibrations, characteristic of primary and secondary amines, would be absent in the tertiary amine this compound. orgchemboulder.com

Electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. The analysis of the molecular orbitals involved in these transitions provides insight into the nature of the electronic excitations, such as π-π* or n-π* transitions. nih.gov

Table 3: Predicted Vibrational Frequencies for a Related Amine Compound

| Vibrational Mode | Calculated Frequency (cm-1) |

| Asymmetric NH2 stretch | 3427 |

| Symmetric NH2 stretch | 3340 |

| CH2 asymmetric stretch | 2950 |

| CH2 symmetric stretch | 2897 |

| NH2 scissoring | ~1600 |

Note: The data is for L-Glutamic Acid 5-amide, illustrating typical calculated frequencies for amine and methyl groups. rasayanjournal.co.in

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying the properties of a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of different stable conformations and the transitions between them.

For a molecule like this compound, MD simulations could be used to study the rotation of the dimethylamino group and the methyl group attached to the pyrazine ring. This would provide a detailed picture of the molecule's conformational landscape, including the relative energies of different conformers and the energy barriers for their interconversion. Understanding the accessible conformations is crucial, as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Mechanism Modeling and Transition State Characterization using Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational methods could be used to model various reactions, such as electrophilic substitution on the pyrazine ring or reactions involving the amino group. For example, the mechanism of N-nitrosation of secondary amines has been studied computationally, providing insights into the activation energies and the structure of the transition states. researchgate.net Such studies can help to predict the likely products of a reaction and to understand the factors that influence its outcome.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The way in which molecules interact with each other governs the properties of materials in the solid and liquid states. Computational methods can be used to study the non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that are responsible for the formation of supramolecular assemblies.

For pyrazine-based molecules, π-π stacking interactions between the aromatic rings can play a significant role in their crystal packing. The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors. acs.org Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify intermolecular interactions in a crystal. researchgate.net By mapping properties such as the normalized contact distance onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. researchgate.net This information is crucial for understanding the solid-state properties of the material and for the design of new materials with desired properties.

Applications in Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The general class of pyrazine (B50134) compounds serves as a crucial framework for synthesizing a variety of bioactive components. tandfonline.com Their versatile structure allows for different types of coupling reactions, such as the Suzuki, Buchwald-Hartwig, and oxidative coupling reactions, making them valuable building blocks in organic synthesis. researchgate.nettandfonline.com

While specific synthetic pathways originating from N,N,5-trimethylpyrazin-2-amine are not extensively detailed in the available literature, the reactivity of closely related compounds illustrates its potential. For instance, 2,5-dimethylpyrazine (B89654) is a key intermediate in the synthesis of 5-methylpyrazine-2-carboxylic acid. chemicalbook.comgoogle.com This acid is a precursor for important pharmaceuticals, including the hypoglycemic drug glipizide and the antihyperlipidemic agent acipimox. chemicalbook.comgoogle.com The chemical transformations of these analogs underscore the potential of this compound as a valuable starting material for creating complex, biologically active molecules. The amino and methyl groups on the pyrazine ring can be strategically modified to build a diverse library of compounds.

Table 1: Examples of Bioactive Compounds Synthesized from Pyrazine Intermediates

| Drug/Compound | Pyrazine Intermediate | Therapeutic Area |

|---|---|---|

| Glipizide | 5-methylpyrazine-2-carboxylic acid | Antidiabetic |

| Acipimox | 5-methylpyrazine-2-carboxylic acid | Antihyperlipidemic |

| Bortezomib | Contains a pyrazine moiety | Anticancer (Proteasome inhibitor) |

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazine ring of this compound make it an excellent candidate for acting as a ligand in coordination chemistry. Pyrazine and its derivatives are known to form stable complexes with a variety of metal ions, influencing the electronic properties and catalytic activity of the resulting coordination compounds. nih.gov

Research into pyrazine-based ligands has demonstrated their significant role in catalysis. For example, cobalt complexes bearing redox-active pyrazine ligands have been designed for multielectron catalysis, specifically for the electro- and photocatalytic generation of hydrogen from water. nih.gov In these systems, the geometric placement of the pyrazine donor within the ligand scaffold has a marked effect on the catalytic activity, with proper positioning being critical for promoting efficient catalysis. nih.gov Furthermore, pincer-type ligands featuring a pyrazine core have been studied in the context of iron-mediated CO₂ hydrogenation, where they exhibit promising catalytic activity. acs.org The pyrazine core in these ligands can undergo reversible structural changes, a process known as metal-ligand cooperation, which is key to activating substrates and forming products. acs.org

Iron complexes supported by bis(imino)pyrazine ligands have also been developed, demonstrating that the pyrazine core allows for further functionalization and has a significant effect on the redox properties of the complexes. acs.org The ability of the pyrazine ring to engage in coordination and facilitate electron transfer processes makes compounds like this compound highly promising for the design of novel catalysts.

Table 2: Pyrazine-Based Ligand Systems and Their Catalytic Applications

| Ligand Type | Metal Center | Catalytic Application |

|---|---|---|

| Pentadentate Pyrazine-containing Ligands | Cobalt (Co) | Hydrogen Evolution from Water |

| PNP Pincer Ligands with Pyrazine Core | Iron (Fe), Iridium (Ir) | CO₂ Hydrogenation |

Contribution to the Development of Advanced Functional Materials (e.g., Co-crystals)

Substituted pyrazines are valuable components in the field of materials science, particularly in the development of advanced functional materials such as pharmaceutical co-crystals. Co-crystals are crystalline solids composed of an active pharmaceutical ingredient (API) and a co-former, held together by noncovalent interactions. nih.gov This technique can improve the physicochemical properties of an API, such as stability and hygroscopicity, without altering its chemical structure. nih.gov

A prominent example is ligustrazine (tetramethylpyrazine), a structurally similar compound to this compound. Ligustrazine has been successfully used to form novel co-crystals with various benzoic acid derivatives. nih.gov These co-crystals exhibit significantly improved stability and reduced hygroscopicity compared to the parent compound. nih.gov Crystal structure analysis reveals that the improved properties are due to the formation of robust hydrogen bonds (specifically O-H···N bonds) between the co-former and the nitrogen atoms of the pyrazine ring, creating stable, mesh-like structures. nih.gov This research highlights the potential of this compound to serve as a co-former in creating new crystalline materials with enhanced properties, driven by the hydrogen bond accepting capability of its pyrazine nitrogen atoms.

Table 3: Properties of Tetramethylpyrazine (TMP) Co-crystals

| Co-crystal | Molar Ratio (TMP:Co-former) | Melting Point (°C) | Mass Change at 90% RH |

|---|---|---|---|

| TMP (Pure) | N/A | 85.8 | 25.00% |

| TMP-PABA | 1:2 | 162.3 | 1.64% |

| TMP-MABA | 1.5:1 | 114.3 | 0.12% |

| TMP-DNBA | 0.5:1 | 179.8 | 0.03% |

PABA: p-Aminobenzoic acid, MABA: 3-Aminobenzoic acid, DNBA: 3,5-Dinitrobenzoic acid. Data sourced from a study on ligustrazine co-crystals. nih.gov

Use as Analytical Standards in Chemical Profiling Studies

High-purity chemical compounds are essential for use as analytical standards in quality control and research. These standards are used to calibrate analytical instruments, validate methods, and quantify the amount of a substance in a sample. Given its defined structure, this compound is suitable for such applications.

A close analog, 2,3,5-trimethylpyrazine (B81540), is commercially available as an analytical standard with a purity of over 99%. It is utilized in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nist.gov The availability of such high-purity standards is crucial for accurate chemical profiling, particularly in the flavor and fragrance industries where pyrazines are important aroma components. nbinno.comwikipedia.org The defined physicochemical properties of compounds like this compound allow them to serve as reliable reference points in complex analytical studies.

Table 4: Specifications for a Commercial 2,3,5-Trimethylpyrazine Analytical Standard

| Property | Specification |

|---|---|

| CAS Number | 14667-55-1 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Assay (Purity) | ≥99.0% (GC) |

| Form | Liquid |

| Refractive Index (n20/D) | 1.503 - 1.507 |

| Boiling Point | 171-172 °C |

| Density (at 25°C) | 0.979 g/mL |

Data sourced from commercial suppliers of analytical standards. sigmaaldrich.com

Q & A

Q. What are the common synthetic routes for preparing N,N,5-trimethylpyrazin-2-amine, and what precursors are typically involved?

Methodological Answer: The synthesis of this compound generally involves:

Core Cyclization : Start with a pyrazine derivative (e.g., 5-methylpyrazin-2-amine) and introduce substituents via alkylation. For example, methyl groups can be added using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Substitution Reactions : Bromo or chloro intermediates (e.g., 5-bromo-N-methylpyrazin-2-amine) may undergo nucleophilic substitution with methylamine to install additional methyl groups .

Purification : Use column chromatography or recrystallization to isolate the product. Purity is validated via HPLC (≥95%) and ¹H NMR .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substituent positions .

High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95%) and detect impurities .

Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (applicable to derivatives) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Methodological Answer:

Antimicrobial Activity : Perform broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine minimum inhibitory concentrations (MICs) .

Anticancer Potential : Use cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Methodological Answer:

Catalyst Selection : Transition metal catalysts (e.g., Pd/C) may enhance alkylation efficiency .

Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .

Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like over-alkylation.

Workflow Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer:

Derivatization : Synthesize analogs by modifying substituents (e.g., replacing methyl with ethyl or trifluoromethyl groups) .

In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to target proteins (e.g., VEGFR, PDGFR) .

Comparative Bioassays : Test analogs in parallel for cytotoxicity, selectivity, and metabolic stability .

Q. What strategies are recommended for assessing and mitigating nitrosamine impurities in this compound?

Methodological Answer:

Risk Assessment : Follow EMA guidelines to evaluate raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) .

Analytical Detection : Use LC-MS/MS to quantify nitrosamines at trace levels (detection limit: <10 ppb) .

Supplier Audits : Implement questionnaires to audit raw material suppliers for cross-contamination risks .

Contradictions and Resolutions

- Data Variability in Biological Activity : and report differing mechanisms (antimicrobial vs. anticancer). Resolution: Conduct meta-analyses or comparative studies using standardized protocols (e.g., consistent cell lines, assay conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.